molecular formula C9H12ClN3O B1615245 2-[(4-Chloro-2-methylphenyl)amino]acetohydrazide CAS No. 415711-83-0

2-[(4-Chloro-2-methylphenyl)amino]acetohydrazide

Cat. No.: B1615245
CAS No.: 415711-83-0
M. Wt: 213.66 g/mol
InChI Key: FXVPJYIAMLEGDC-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-methylphenyl)amino]acetohydrazide is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the utility of 2-[(4-Chloro-2-methylphenyl)amino]acetohydrazide derivatives in synthesizing a range of heterocyclic compounds, including thiosemicarbazides, triazoles, and Schiff bases, showing significant antihypertensive α-blocking activity with low toxicity (B. F. Abdel-Wahab et al., 2008). Similarly, compounds derived from this chemical scaffold, specifically formazans, have demonstrated moderate antimicrobial activity, indicating the potential for developing new antimicrobial agents (P. Sah et al., 2014).

Anticancer and Enzyme Inhibition Studies

Novel heterocyclic compounds derived from this compound have been investigated for their lipase and α-glucosidase inhibition, showing promising results in the context of metabolic disorders (O. Bekircan et al., 2015). Another study focused on the synthesis of derivatives with potential anticancer activity, further highlighting the versatility of this compound in medicinal chemistry research (Salahuddin et al., 2014).

Anti-inflammatory and Analgesic Properties

Research has also explored the anti-inflammatory and analgesic properties of derivatives, offering insights into the development of new therapeutic agents for treating inflammation and pain (D. Dewangan et al., 2015).

Antimicrobial and Antioxidant Activities

Compounds synthesized from this compound have shown significant antimicrobial and antioxidant activities, underscoring their potential in developing treatments for infectious diseases and oxidative stress-related conditions (Y. Ünver et al., 2014).

Nonlinear Optical Properties

Additionally, derivatives of this compound have been evaluated for their nonlinear optical properties, suggesting applications in optical device technologies, such as optical limiters and switches (K. Naseema et al., 2010).

Properties

IUPAC Name

2-(4-chloro-2-methylanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-4-7(10)2-3-8(6)12-5-9(14)13-11/h2-4,12H,5,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVPJYIAMLEGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354695
Record name 2-[(4-chloro-2-methylphenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415711-83-0
Record name 2-[(4-chloro-2-methylphenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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